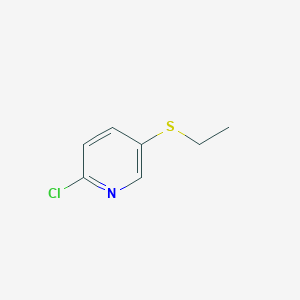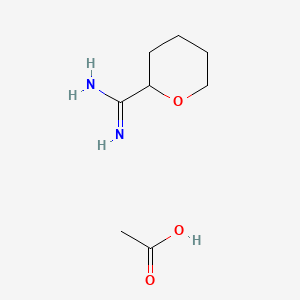
Acetic acid, oxane-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxane-2-carboximidamide can be achieved through several methods. One common approach involves the reaction of oxane-2-carboximidamide with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, oxane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Acetic acid, oxane-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, oxane-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its antimicrobial activity, for example, is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Oxane-2-carboximidamide: A related compound with similar structural features but different functional groups.
Tetrahydrofuran: A cyclic ether with applications in organic synthesis.
Uniqueness
Acetic acid, oxane-2-carboximidamide is unique due to its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
acetic acid;oxane-2-carboximidamide |
InChI |
InChI=1S/C6H12N2O.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h5H,1-4H2,(H3,7,8);1H3,(H,3,4) |
InChI-Schlüssel |
GXKRDHALFZLMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCOC(C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


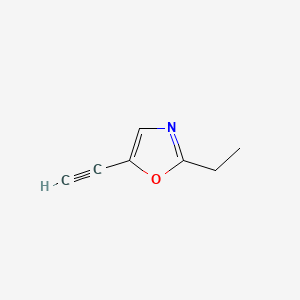
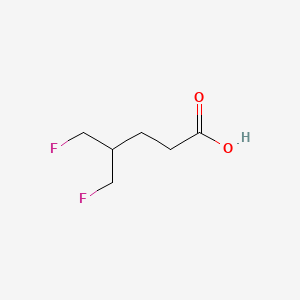
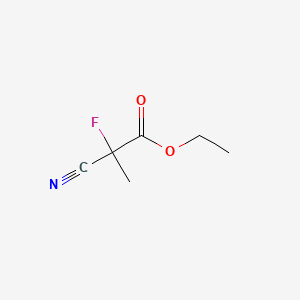
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
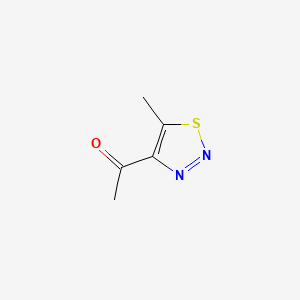
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
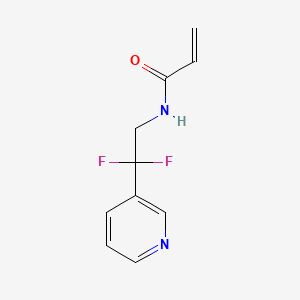
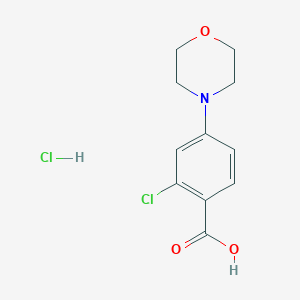
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
